molecular formula C27H26N2O6 B613316 (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid CAS No. 369611-58-5

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid

Cat. No. B613316
CAS RN: 369611-58-5
M. Wt: 474,52 g/mole
InChI Key: XVQCVMKVEGLEGU-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid, also known as (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid, is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474,52 g/mole. The purity is usually 95%.
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Mechanism of Action

Target of Action

Z-D-Dab(Fmoc)-OH, also known as ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids and peptides. The compound acts as a protective group for these amino groups during the synthesis process .

Mode of Action

The compound works by attaching to the amino group of an amino acid or peptide, thereby protecting it from unwanted reactions during the synthesis process . This is achieved through the formation of an amide bond between the carbonyl group of the compound and the amino group of the amino acid or peptide . The compound can be removed from the amino group under mild basic conditions, typically using a secondary amine such as piperidine .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In SPPS, a peptide chain is assembled by sequentially adding amino acids to a growing chain attached to insoluble resin beads. The compound protects the amino groups of the amino acids during this process, preventing unwanted side reactions . Once the peptide chain is fully assembled, the compound is removed, and the peptide is cleaved from the resin .

Result of Action

The primary result of the action of Z-D-Dab(Fmoc)-OH is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups of the amino acids, the compound ensures that the peptide chain grows in the desired manner, without unwanted side reactions . This contributes to the efficiency and accuracy of the peptide synthesis process .

Action Environment

The action of Z-D-Dab(Fmoc)-OH is influenced by several environmental factors. The compound is stable under acidic conditions but can be removed under mild basic conditions . Therefore, the pH of the environment is a crucial factor influencing its action. Other factors, such as temperature and solvent, can also affect the efficiency of the compound’s protective action and its removal from the amino group .

properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQCVMKVEGLEGU-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid

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